
N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that are of interest due to their potential biological activities and applications in medicinal chemistry. Compounds containing 1,2-dihydropyridine, oxadiazole, and azetidine units have been extensively studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions starting from readily available chemical precursors. A common approach might involve the condensation of an azetidine derivative with a suitable 1,2-dihydropyridin-3-yl and 1,2,4-oxadiazol-5-yl bearing entity, possibly through amidation or coupling reactions. For example, the synthesis of Met kinase inhibitors demonstrates the utilization of substituted 1,2-dihydropyridine carboxamides for biological activity (Gretchen M. Schroeder et al., 2009).
Molecular Structure Analysis
The molecular structure of such a compound would likely be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods provide detailed information on the molecular framework, functional groups, and stereochemistry.
Chemical Reactions and Properties
Compounds with oxadiazole and dihydropyridine units are known for their reactivity towards nucleophiles and electrophiles, respectively. The chemical behavior could include reactions such as nucleophilic substitution, electrophilic addition, and cycloaddition, depending on the surrounding functional groups and reaction conditions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in biological systems. These properties are influenced by the molecular structure, particularly the presence of functional groups such as methoxy, carboxamide, and azetidine rings.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity, are determined by the compound's functional groups. The presence of the oxadiazole ring, for instance, could impart certain electrophilic characteristics, whereas the azetidine and dihydropyridine units might contribute to its nucleophilic properties.
For specific experimental details and results on "N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide", dedicated synthetic and analytical studies would be necessary. The cited reference provides a glimpse into related research methodologies and findings that could be relevant to the study of such compounds (Gretchen M. Schroeder et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Antidiabetic Screening of Dihydropyridine Derivatives
A series of novel dihydropyridine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. These compounds were characterized by various spectroscopic methods and showed potential as antidiabetic agents (Lalpara et al., 2021).
Met Kinase Superfamily Inhibitor Development
Research into Met kinase inhibitors led to the discovery of potent and selective compounds with excellent in vivo efficacy in cancer models. This work provides valuable insights into the design of cancer therapeutics targeting the Met kinase pathway (Schroeder et al., 2009).
Anti-Inflammatory and Analgesic Agents from Visnaginone and Khellinone Derivatives
New heterocyclic compounds derived from visnaginone and khellinone were synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds showed significant potential as therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis of a Rhein Analogue with Improved Exposure
The synthesis of a rhein analogue demonstrated an innovative approach to improving systemic exposure in drug development, potentially enhancing the therapeutic profile of osteoarthritis treatments (Owton et al., 1995).
Studies on HIV Integrase Inhibitors
Research on HIV integrase inhibitors utilized 19F-NMR spectroscopy to support drug discovery, highlighting the metabolic fate and excretion balance of lead compounds in preclinical models (Monteagudo et al., 2007).
Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
The synthesis and in vitro cytotoxic evaluation of new pyrazole and pyrazolopyrimidine derivatives against Ehrlich Ascites Carcinoma cells provided insights into potential cancer therapies (Hassan et al., 2014).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-15-6-4-13(5-7-15)8-10-22-20(27)25-11-14(12-25)19-23-17(24-29-19)16-3-2-9-21-18(16)26/h2-7,9,14H,8,10-12H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNYWAVEMIPWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

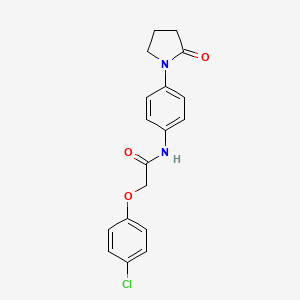
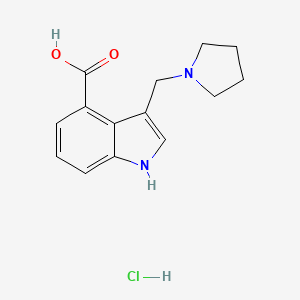
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)
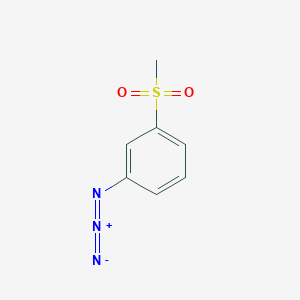
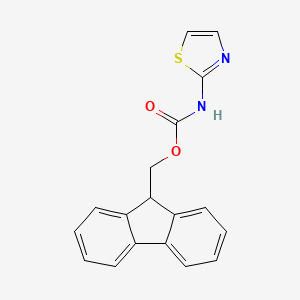
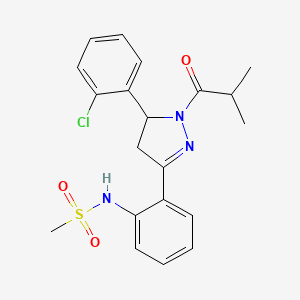
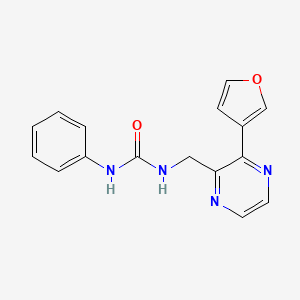

![1-(4-methylpiperazin-1-yl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2495397.png)
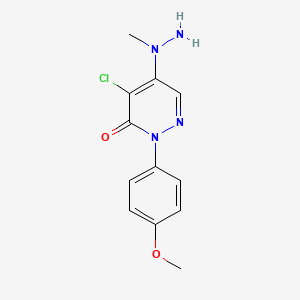
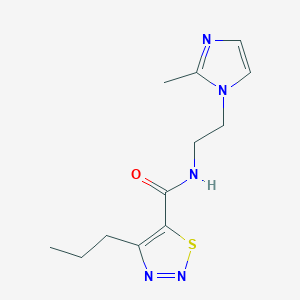
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
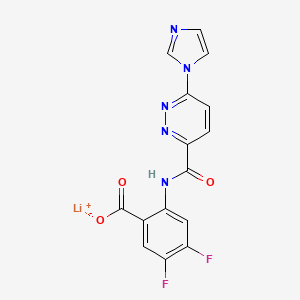
![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)